N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

SAR Isomer selectivity Quinoxaline piperidine

Procure CAS 941923-89-3 as your calibrated para-methoxybenzyl reference point for systematic ORL-1 receptor SAR studies. This compound delivers a defined 4-OCH3 electron-donating benchmark at ≥95% purity, enabling reproducible comparison against halogenated, unsubstituted, or bulkier alkoxy analogs. Unlike uncertain in-class replacements—where a simple substituent shift can alter sigma-1 selectivity by >300-fold—this specific chemotype ensures experimental consistency in pain and anxiety target validation. Secure this scaffold now to establish a reliable baseline for CNS lead optimization and focused GPCR counter-screening panels.

Molecular Formula C22H24N4O2
Molecular Weight 376.46
CAS No. 941923-89-3
Cat. No. B2799548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
CAS941923-89-3
Molecular FormulaC22H24N4O2
Molecular Weight376.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C22H24N4O2/c1-28-18-8-6-16(7-9-18)14-24-22(27)17-10-12-26(13-11-17)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,17H,10-14H2,1H3,(H,24,27)
InChIKeyTUJCJCDNJCHGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941923-89-3): Sourcing a Defined Quinoxaline-Piperidine Scaffold


N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941923-89-3) is a synthetic small molecule with the molecular formula C22H24N4O2 and a molecular weight of 376.46 g/mol . It belongs to the class of substituted-quinoxaline-type piperidine compounds, a scaffold extensively investigated in patents for modulating the opioid receptor-like 1 (ORL-1/NOP) receptor and related therapeutic targets [1]. The compound is structurally defined as the para-methoxybenzylamide derivative of 1-(quinoxalin-2-yl)piperidine-4-carboxylic acid, featuring a quinoxaline heterocycle linked to a piperidine ring carrying an N-benzylcarboxamide substituent. As a commercially available building block and reference compound (typical purity ≥95%) , it serves research applications in medicinal chemistry and pharmacology, particularly for exploring the structure-activity relationships of this privileged chemotype.

Why Generic Substitution of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is Not Straightforward


Simple replacement of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide with an in-class analog is problematic because published structure-activity relationship (SAR) studies on the substituted-quinoxaline piperidine scaffold demonstrate that even minor changes to the N-benzyl substituent dramatically alter receptor affinity, selectivity, and functional activity [1]. For example, in a related series of piperidine-4-carboxamide derivatives, shifting from a 4-chlorobenzyl to a 4-methoxybenzyl group resulted in a >300-fold change in sigma-1 receptor selectivity [2]. Within the quinoxaline subclass, positional isomerism of the methoxy group (para vs. ortho) or expansion to a dimethoxy substitution pattern can redirect target engagement from ORL-1 modulation to alternative ion channel or kinase profiles, as evidenced by proprietary screening data referenced in the patent literature [1]. Without quantitative, compound-specific binding and functional data for each analog, assuming functional equivalence is scientifically unsound and can lead to irreproducible results in target validation studies.

Quantitative Differentiation Evidence for N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941923-89-3)


Regioisomeric Differentiation: para-Methoxy vs. ortho-Methoxy Benzyl Substitution

Direct head-to-head quantitative pharmacological data for the para-methoxy (CAS 941923-89-3) versus the ortho-methoxy isomer (CAS 941898-92-6) have not been published in peer-reviewed literature as of the current search. However, documented physical-chemical properties differentiate these regioisomers and provide a basis for functional distinction. The para-methoxy regioisomer (target compound) exhibits the SMILES structure COC1=CC=C(CNC(=O)C2CCN(CC2)C2=CN=C3C=CC=CC3=N2)C=C1 . The ortho-methoxy isomer (CAS 941898-92-6) features an altered spatial arrangement of the methoxy group relative to the benzyl linker, which affects molecular shape, dipole moment, and hydrogen-bonding potential. These differences are expected to translate into distinct target binding profiles, as the quinoxaline-piperidine patent literature explicitly claims that the identity and position of the benzyl substituent is a key determinant of receptor activity [1]. The para-methoxy substitution provides a linear, rod-like geometry that may favor deep hydrophobic pocket insertion, whereas the ortho-methoxy group introduces a steric kink. Quantitative selectivity data from a structurally analogous sigma receptor series show that para-substituted benzyl derivatives display up to 350-fold sigma-1/sigma-2 selectivity ratios, while the corresponding ortho-substituted analogs often exhibit reduced selectivity [2].

SAR Isomer selectivity Quinoxaline piperidine

Purity and Vendor-Grade Differentiation: 95%+ Specification for Reproducible Screening

The target compound is commercially offered with a purity specification of ≥95% (HPLC or equivalent) . While many in-class analogs are available with similar nominal purity, the critical procurement differentiation lies in the documented batch-to-batch consistency and availability of analytical certificates. For CAS 941923-89-3, supplier catalogs indicate a defined catalog number (e.g., CM977129) and confirmed molecular identity via SMILES and InChI key . In contrast, several positional isomers such as N-[(2-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941898-92-6) and N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide are listed by different vendors with varying levels of characterization support . Standardizing on a single, well-characterized source reduces the risk of misidentified or impure material confounding dose-response assays.

Compound quality Purity assurance Procurement

Patent Coverage and Intended Therapeutic Target Class: ORL-1 Receptor Modulation

The substituted-quinoxaline-type piperidine compound class, to which CAS 941923-89-3 belongs, is explicitly claimed in multiple Purdue Pharma patents as modulators of the ORL-1 (NOP) receptor, a G protein-coupled receptor involved in pain, anxiety, and substance abuse disorders [1]. Example compounds in these patents demonstrate ORL-1 binding affinities (Ki) ranging from sub-nanomolar to >10 µM, depending on the nature and position of the substituent on the benzylamide group. While the specific Ki value for CAS 941923-89-3 has not been publicly disclosed in the primary literature, its para-methoxybenzyl substitution places it within a subset of compounds predicted to exhibit moderate-to-high ORL-1 affinity based on SAR trends from the patent family, where electron-donating substituents at the para position generally enhance binding compared to unsubstituted or electron-withdrawing analogs [2]. The compound thus occupies a defined position in the patent SAR landscape that is distinct from, for example, the 4-chlorobenzyl or 2-methoxybenzyl analogs, which may redirect selectivity toward sigma receptors or other CNS targets [3].

ORL-1 Nociceptin receptor Pain

Chemical Space Differentiation from Common Screening Library Analogs

Calculated physicochemical properties differentiate CAS 941923-89-3 from other quinoxaline-piperidine amides commonly found in HTS libraries. The compound has a molecular weight of 376.46 g/mol and a molecular formula of C22H24N4O2, placing it within lead-like chemical space (MW < 400, fewer than 5 hydrogen bond donors) . In comparison, the 3,4-dimethoxyphenyl analog (CAS 941923-82-6) has a higher molecular weight (C22H24N4O3, ~408 g/mol) and an additional hydrogen bond acceptor, altering its drug-likeness profile . The number of rotatable bonds (6) and topological polar surface area (tPSA ~64 Ų) for 941923-89-3 are consistent with blood-brain barrier permeability potential, an important consideration for CNS-targeted ORL-1 programs [1]. These physicochemical parameters differ measurably from the 4-chlorobenzyl analog (tPSA ~56 Ų, increased lipophilicity), suggesting distinct ADME and permeability profiles that would affect in vivo pharmacokinetic comparisons.

Chemical diversity Lead-like properties Fragment space

Optimal Application Scenarios for N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941923-89-3)


ORL-1/NOP Receptor Structure-Activity Relationship (SAR) Studies

Use CAS 941923-89-3 as the para-methoxybenzyl reference point in a systematic SAR matrix evaluating the benzyl substituent effect on ORL-1 binding affinity and functional activity. The compound's defined substitution pattern (4-OCH3) serves as a calibrated electron-donating group benchmark, enabling comparison with unsubstituted benzyl, halogenated, or bulkier alkoxy analogs. This application directly leverages the patent-derived SAR landscape [1] and the compound's commercial availability at 95%+ purity to establish a reproducible baseline for lead optimization.

CNS-Penetrant Ligand Design Starting Point

Initiate a CNS-focused medicinal chemistry program with 941923-89-3 as a lead-like core scaffold. Its calculated tPSA of ~64 Ų and molecular weight of 376 g/mol fall within favorable ranges for blood-brain barrier penetration [2]. Researchers can perform iterative derivatization of the piperidine or quinoxaline moieties while tracking deviations from the baseline physicochemical profile, facilitating multi-parameter optimization of potency, selectivity, and CNS exposure.

Selectivity Profiling Against Sigma Receptors

Employ 941923-89-3 in a counter-screening panel alongside sigma-1 and sigma-2 receptor assays to empirically determine its ORL-1/sigma selectivity ratio. Based on class-level SAR evidence, the para-methoxy substituent is predicted to reduce sigma-1 affinity relative to the 4-chlorobenzyl analog, which displays Ki = 3.7 nM at sigma-1 [3]. Experimental confirmation of this selectivity hypothesis will validate the compound's suitability for target-specific pharmacological studies in pain or anxiety models.

Chemical Probe Tool for Academic Screening Collections

Incorporate 941923-89-3 into focused compound libraries maintained by academic screening centers for medium-throughput ORL-1 or GPCR panel screening. Its availability from multiple suppliers with defined purity and identity parameters reduces the risk of library degradation or mis-annotation often encountered with legacy in-house collections, ensuring that screening hits can be rapidly re-ordered and confirmed.

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.